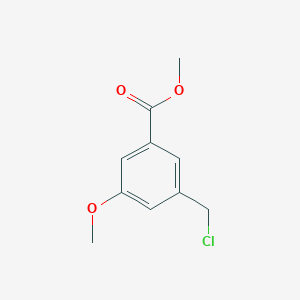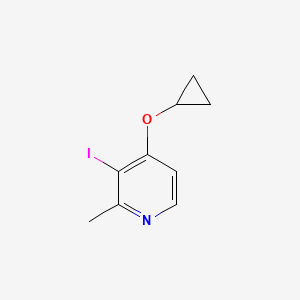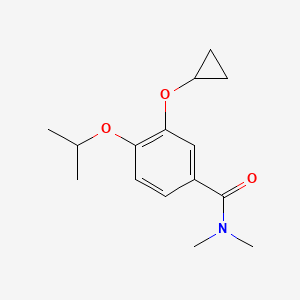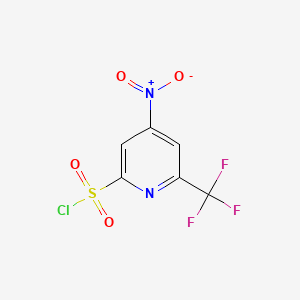
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a nitro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 6-(trifluoromethyl)pyridine, followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions:
Oxidation Reactions: The compound can undergo oxidation, affecting the trifluoromethyl group and potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols are commonly used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Resulting from substitution reactions with alcohols.
Amino Derivatives: Produced from the reduction of the nitro group.
Applications De Recherche Scientifique
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed in biochemical assays and drug development to modify specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
6-(Trifluoromethyl)pyridine-2-sulfonyl chloride:
4-Nitro-6-(methyl)pyridine-2-sulfonyl chloride: The methyl group replaces the trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and sulfonyl chloride groups provide reactive sites for various chemical transformations.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications, offering opportunities for innovation in multiple fields.
Propriétés
Formule moléculaire |
C6H2ClF3N2O4S |
|---|---|
Poids moléculaire |
290.61 g/mol |
Nom IUPAC |
4-nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3N2O4S/c7-17(15,16)5-2-3(12(13)14)1-4(11-5)6(8,9)10/h1-2H |
Clé InChI |
INLWOQNQDALBFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


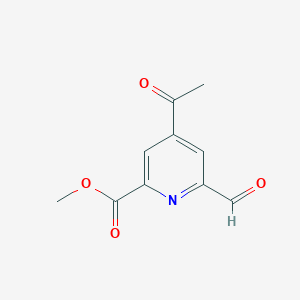
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
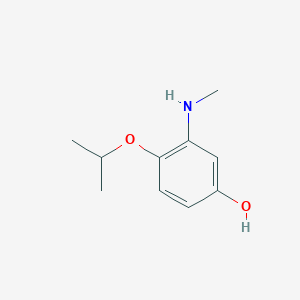
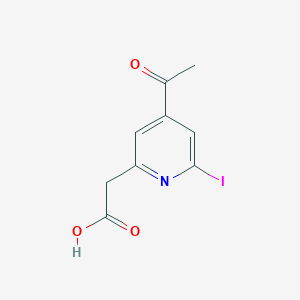
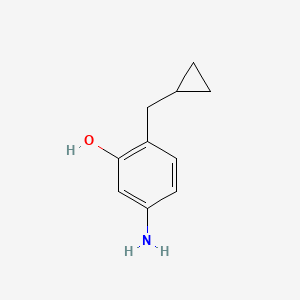
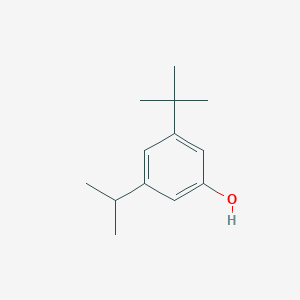

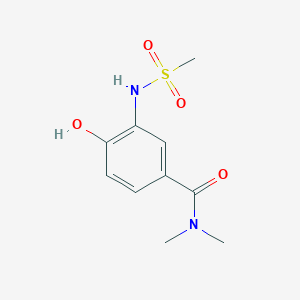
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
